molecular formula C11H22N2 B038192 4-Methyl-1,4'-bipiperidine CAS No. 116797-02-5

4-Methyl-1,4'-bipiperidine

Cat. No. B038192
M. Wt: 182.31 g/mol
InChI Key: MPXFUSKDKWZTPI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-substituted-4-aminopiperidine derivatives, including 4-Methyl-1,4'-bipiperidine, has been efficiently described using isonipecotate as a starting material and Curtius rearrangement as a key step. This methodology provides a practical approach to synthesizing derivatives free from the use of toxic reagents (Xiao-Hua Jiang, Yan-li Song, & Y. Long, 2004).

Molecular Structure Analysis

The molecular structure of 4-Methyl-1,4'-bipiperidine derivatives has been studied through X-ray single crystal analysis. For instance, (4-Methylpiperidine-dithiocarbamato-S,S′)triphenyltin(IV) shows a distorted trigonal bipyramid geometry around the tin atom, indicating the structural versatility of 4-Methyl-1,4'-bipiperidine derivatives (S. Shahzadi, Saqib Ali, & M. Fettouhi, 2008).

Chemical Reactions and Properties

4-Methyl-1,4'-bipiperidine has been involved in various chemical reactions, demonstrating its reactivity and potential as a building block for more complex structures. For example, its reaction with palladium(II) and platinum(II) halides has led to complexes with specific geometries, showcasing its utility in forming complex molecules (J. Ayllón, P. González-Duarte, C. Miravitlles, & E. Molins, 1990).

Physical Properties Analysis

Investigations into the physical properties of 4-Methyl-1,4'-bipiperidine derivatives have included studies on ring inversion and the impact of various substituents on molecular conformation. These studies have provided insights into the stability and behavior of these compounds under different conditions (Z. Dega‐Szafran, G. Dutkiewicz, Z. Fojud, Z. Kosturkiewicz, & M. Szafran, 2009).

Chemical Properties Analysis

The chemical properties of 4-Methyl-1,4'-bipiperidine and its derivatives have been extensively explored, highlighting their reactivity and potential for synthesis of bioactive molecules. The compounds have shown significant activity in various biochemical assays, underscoring their importance in medicinal chemistry (K. Khan, Z. Saify, Mahmud Tareq Hassan Khan, N. Butt, G. Maharvi, S. Perveen, N. Ambreen, M. Choudhary, Atta-ur-rahman, & C. Supuran, 2005).

Scientific Research Applications

While specific applications of “4-Methyl-1,4’-bipiperidine” are not extensively documented, it is known to be a chemical reagent . Here are some potential areas where it might be used:

  • Supramolecular Chemistry : Derivatives of 4,4’-bipyridine, which “4-Methyl-1,4’-bipiperidine” is a part of, have been employed in numerous high-tech applications including molecular motors, machines, and switches . 4,4’-Bipyridine is highly abundant in supramolecular chemistry, where it mainly serves as an electro- and photo-sensitive building block as well as a bidentate coordinating ligand .

  • Materials Science : Mono- and di-quaternized 4,4’-bipyridine derivatives constitute a family of heterocyclic compounds, which in recent years have been employed in numerous applications. These applications correspond to various disciplines of research and technology. In their majority, two key features of these 4,4’-bipyridine-based derivatives are exploited: their redox activity and their electrochromic aptitude .

  • Molecular Modeling : Programs such as Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD, etc can produce impressive simulation visualizations . It’s possible that “4-Methyl-1,4’-bipiperidine” could be used in these simulations.

While specific applications of “4-Methyl-1,4’-bipiperidine” are not extensively documented, it is known to be a chemical reagent . Here are some potential areas where it might be used:

  • Supramolecular Chemistry : Derivatives of 4,4’-bipyridine, which “4-Methyl-1,4’-bipiperidine” is a part of, have been employed in numerous high-tech applications including molecular motors, machines, and switches . 4,4’-Bipyridine is highly abundant in supramolecular chemistry, where it mainly serves as an electro- and photo-sensitive building block as well as a bidentate coordinating ligand .

  • Materials Science : Mono- and di-quaternized 4,4’-bipyridine derivatives constitute a family of heterocyclic compounds, which in recent years have been employed in numerous applications. These applications correspond to various disciplines of research and technology. In their majority, two key features of these 4,4’-bipyridine-based derivatives are exploited: their redox activity and their electrochromic aptitude .

  • Molecular Modeling : Programs such as Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD, etc can produce impressive simulation visualizations . It’s possible that “4-Methyl-1,4’-bipiperidine” could be used in these simulations.

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause eye irritation (H319) and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and avoiding contact with skin and eyes .

properties

IUPAC Name

4-methyl-1-piperidin-4-ylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2/c1-10-4-8-13(9-5-10)11-2-6-12-7-3-11/h10-12H,2-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPXFUSKDKWZTPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80355282
Record name 4-Methyl-1,4'-bipiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80355282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-1,4'-bipiperidine

CAS RN

116797-02-5
Record name 4-Methyl-1,4′-bipiperidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=116797-02-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methyl-1,4'-bipiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80355282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 116797-02-5
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
78
Citations
A Palani, S Shapiro, JW Clader… - Journal of medicinal …, 2001 - ACS Publications
Structure−activity studies on piperidino-piperidine 3 led to the discovery of SCH 351125 (1), a selective CCR5 antagonist with potent activity against RANTES binding (K i = 2 nM), which …
Number of citations: 152 pubs.acs.org
A Palani, S Shapiro, H Josien, T Bara… - Journal of medicinal …, 2002 - ACS Publications
We previously reported the discovery of 4-[(Z)-(4-bromophenyl)(ethoxyimino)methyl]-1‘-[(2,4-dimethyl-3-pyridinyl)carbonyl]-4‘-methyl-1,4‘-bipiperidine N-oxide 1 (SCH 351125) as an …
Number of citations: 105 pubs.acs.org
C Watson, S Jenkinson, W Kazmierski, T Kenakin - Molecular pharmacology, 2005 - ASPET
4-{[4-({(3R)-1-Butyl-3-[(R)-cyclohexyl(hydroxy)methyl]-2,5dioxo-1,4,9-triazaspiro[5.5]undec-9-yl}methyl)phenyl]oxy}benzoic acid hydrochloride (873140) is a potent noncompetitive …
Number of citations: 352 molpharm.aspetjournals.org
JR Tagat, SW McCombie, D Nazareno… - Journal of medicinal …, 2004 - ACS Publications
The nature and the size of the benzylic substituent are shown to be the key to controlling receptor selectivity (CCR5 vs M1, M2) and potency in the title compounds. Optimization of the …
Number of citations: 200 pubs.acs.org
N Shin, K Solomon, N Zhou, KH Wang… - … of Pharmacology and …, 2011 - ASPET
CC chemokine receptor 5 (CCR5) is a clinically proven target for inhibition of HIV-1 infection and a potential target for various inflammatory diseases. In this article, we describe 5-[(4-{(…
Number of citations: 25 jpet.aspetjournals.org
A Safrygin, P Zhmurov, D Dar'in, S Silonov… - Journal of Enzyme …, 2021 - Taylor & Francis
A novel 3,4-dihydroisoquinol-1-one-4-carboxamide scaffold was designed as the basis for the development of novel inhibitors of poly(ADP-ribose) polymerase (PARP). Synthesis of 3,4-…
Number of citations: 1 www.tandfonline.com
G Thoma, F Nuninger, M Schaefer… - Journal of medicinal …, 2004 - ACS Publications
The chemokine receptor CCR5 plays an important role in inflammatory and autoimmune disorders as well as in transplant rejection by affecting the trafficking of effector T cells and …
Number of citations: 51 pubs.acs.org
D Schols - Current topics in medicinal chemistry, 2004 - ingentaconnect.com
The chemokine receptors CXCR4 and CCR5 are used as the main co-receptors by the T-cell-tropic (CXCR4-dependent, X4) and macrophage-tropic (CCR5-dependent, R5) HIV-1 …
Number of citations: 87 www.ingentaconnect.com
CD Boyle, A Palani - Current Topics in Medicinal Chemistry, 2003 - ingentaconnect.com
A wide range of neurotransmitters, polypeptides and inflammatory mediators transduce their signals into the interior of cell by specific interactions with cell-surface receptors that are …
Number of citations: 6 www.ingentaconnect.com
A Palani, JR Tagat - Journal of medicinal chemistry, 2006 - ACS Publications
Human immunodeficiency virus (HIV) infection with its clinical progression to AIDS has become one of the fatal diseases in the world and the leading cause of death in Africa. 1 Over 40 …
Number of citations: 97 pubs.acs.org

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